molecular formula C11H16Cl3N3O2S B2630139 N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride CAS No. 1465357-29-2

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride

Cat. No.: B2630139
CAS No.: 1465357-29-2
M. Wt: 360.68
InChI Key: RPULGNFBRGZVOC-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridine ring with dichloro substitutions, and a sulfonamide group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride typically involves multiple steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Pyridine Ring Substitution: The dichloro substitutions on the pyridine ring are introduced via halogenation reactions using reagents such as chlorine or bromine.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

    Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide
  • N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrobromide

Uniqueness

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly suitable for applications requiring aqueous solubility and stability.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N3O2S.ClH/c12-9-5-8(6-15-10(9)13)19(17,18)16-11(7-14)3-1-2-4-11;/h5-6,16H,1-4,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULGNFBRGZVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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